

MitoMark Red I: A Technical Guide to its Principle of Action and Application

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Compound of Interest

Compound Name: *MitoMark Red I*

Cat. No.: *B1677169*

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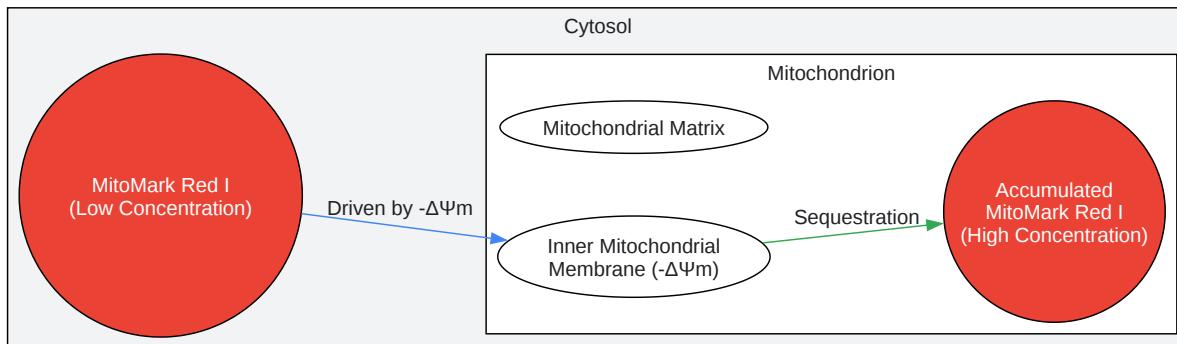
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principle of action, experimental protocols, and key data associated with **MitoMark Red I**, a fluorescent probe for mitochondrial analysis.

Core Principle of Action

MitoMark Red I is a cell-permeable, red fluorescent dye specifically designed for the staining of mitochondria in living cells.^{[1][2]} The fundamental mechanism of its action is contingent upon the mitochondrial membrane potential ($\Delta\Psi_m$).^{[1][3]} In healthy, viable cells, mitochondria maintain a significant negative electrochemical potential across their inner membrane. This negative potential drives the electrophoretic accumulation of the positively charged **MitoMark Red I** molecules within the mitochondrial matrix.^[1] Consequently, the fluorescence intensity of the dye is directly proportional to the mitochondrial membrane potential, making it a reliable indicator of mitochondrial health and activity.^{[1][3]} A decrease in mitochondrial membrane potential, often an early event in apoptosis, will result in a reduced accumulation and therefore a weaker fluorescent signal.

Below is a diagram illustrating the sequestration of **MitoMark Red I** by mitochondria.



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Caption: Sequestration of **MitoMark Red I** by the mitochondrial membrane potential.

Quantitative Data

The optical and physical properties of **MitoMark Red I** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{abs})	~578 nm	[1]
Emission Maximum (λ_{em})	~599 nm	[1]
Emission Color	Red	[1]
Extinction Coefficient (ϵ)	$117,000 \text{ M}^{-1}\text{cm}^{-1}$	[1]
Molecular Weight	531.52	[1]
Molecular Formula	$\text{C}_{32}\text{H}_{32}\text{Cl}_2\text{N}_2\text{O}$	[1]
Purity	≥90%	[1]
Cell Permeability	Yes	[1]

Experimental Protocols

The following protocols are provided as a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.

Preparation of Stock and Working Solutions

- Stock Solution Preparation: Dissolve **MitoMark Red I** in high-quality anhydrous dimethylsulfoxide (DMSO) to a final concentration of 1-5 mM.^[4] It is recommended to aliquot the stock solution into single-use volumes and store at -20°C, protected from light.^[4] Avoid repeated freeze-thaw cycles.
- Working Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable buffer such as a serum-free medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS) to a final working concentration.^[4] The recommended working concentration range is 25-500 nM.^{[4][5]} For live-cell imaging, a lower concentration (25-500 nM) is often sufficient, while for cells that will be subsequently fixed and permeabilized, a higher concentration (100-500 nM) may be necessary.^[5]

Staining Protocol for Adherent Cells

- Culture adherent cells on sterile coverslips or in a suitable imaging dish.
- When cells have reached the desired confluence, remove the culture medium.
- Add the pre-warmed **MitoMark Red I** working solution to the cells.
- Incubate for 15-45 minutes at 37°C, protected from light.^[5] The optimal incubation time can vary between cell types.
- Remove the staining solution and wash the cells two to three times with a pre-warmed, serum-free medium or buffer.^[4]
- The cells are now ready for live-cell imaging.

Staining Protocol for Suspension Cells

- Centrifuge the cell suspension at 1000g for 3-5 minutes to pellet the cells.^[4]

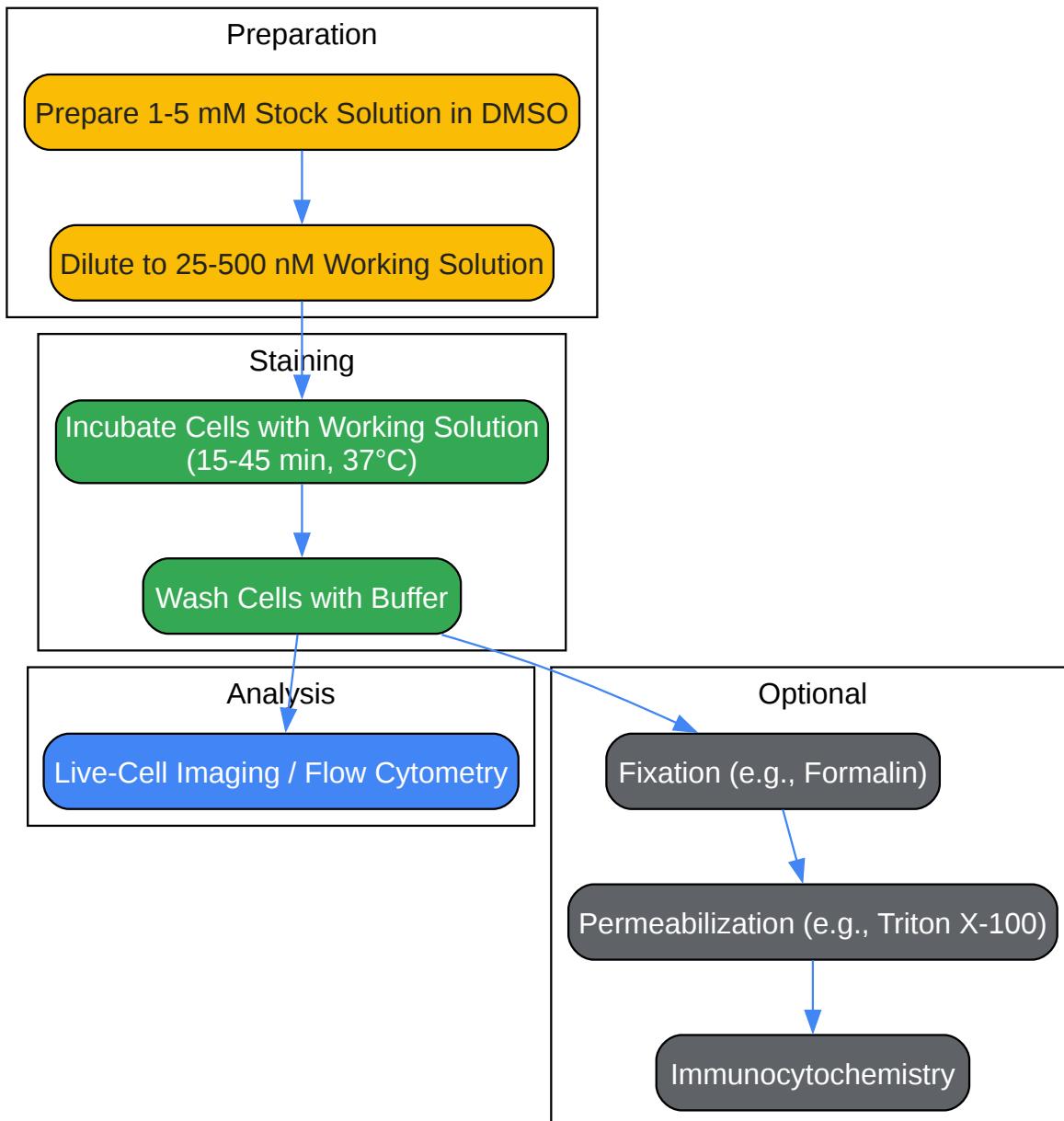
- Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[4]
- Resuspend the cell pellet in 1 mL of the **MitoMark Red I** working solution.[4]
- Incubate for 15-45 minutes at room temperature or 37°C, protected from light.[4]
- After incubation, centrifuge the cells at 1000g for 5 minutes and discard the supernatant.[4]
- Wash the cells two to three times with PBS, with a centrifugation step after each wash.[4]
- Resuspend the final cell pellet in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[4]

Fixation and Permeabilization (Optional)

For applications requiring subsequent immunocytochemistry, the following steps can be performed after staining.

- Fixation: After staining, add a 1:1 ratio of 10% formalin to the staining solution and incubate for 20 minutes at room temperature.
- Permeabilization: Permeabilize the fixed cells with a solution containing 0.3% Triton X-100 in PBS for 30 minutes at room temperature.

The diagram below outlines the general experimental workflow for using **MitoMark Red I**.



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